Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate
Beschreibung
Historical Evolution of Functionalized Quinoxaline Derivatives
The quinoxaline scaffold, a bicyclic system comprising two fused pyrazine rings, has been a focal point of heterocyclic chemistry since its first synthesis in the late 19th century. Early derivatives like quinoxaline-2-carboxylic acid laid the groundwork for understanding the reactivity of this system, particularly its susceptibility to electrophilic substitution at the 5-, 6-, 7-, and 8-positions. The development of the Beirut reaction in the 1960s marked a turning point, enabling the regioselective introduction of diverse substituents through the reaction of benzofuroxans with 1,3-dicarbonyl compounds.
Modern advances have expanded the repertoire to include polyether-modified variants such as ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate. These derivatives exploit oxygen-rich side chains to modulate electronic properties while maintaining structural stability—a critical requirement for applications in optoelectronics and catalysis. Table 1 summarizes key milestones in quinoxaline functionalization:
Table 1. Historical Development of Quinoxaline Derivatives
Strategic Importance of Multi-Substituted Quinoxaline Scaffolds
The target compound’s substitution pattern—featuring alkoxy (butoxy, methoxyethoxy), hydroxyl, and ester groups—demonstrates three critical design principles:
- Electronic Modulation : The electron-donating butoxy (+I effect) and methoxyethoxy groups (-O- conjugation) create a push-pull system that stabilizes charge-transfer states, a feature exploited in thermally activated delayed fluorescence (TADF) emitters.
- Steric Guidance : The 3-hydroxy group directs subsequent reactions through hydrogen bonding, while the 2-carboxylate ester provides a handle for further derivatization.
- Solubility Optimization : Polyether chains enhance solubility in polar aprotic solvents, facilitating solution-phase processing for thin-film electronics.
Eigenschaften
Molekularformel |
C18H24N2O6 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
ethyl 6-butoxy-7-(2-methoxyethoxy)-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-25-14-11-13-12(10-15(14)26-9-8-23-3)19-16(17(21)20-13)18(22)24-5-2/h10-11H,4-9H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
HSENSLVXBOCCMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C2C(=C1)NC(=O)C(=N2)C(=O)OCC)OCCOC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Quinoxaline Ring
A one-pot condensation of substituted o-phenylenediamine with ethyl oxaloacetate under acidic or ionic liquid conditions yields the hydroxylated quinoxaline core:
Reaction Conditions
-
Reactants : 4,5-Diamino-1,2-dihydroxybenzene + ethyl oxaloacetate
-
Catalyst : [EMIM][BF₄] (ionic liquid)
-
Temperature : 80–100°C
-
Yield : 85–90%
This method avoids harsh acids and simplifies purification, leveraging ionic liquids as recyclable solvents.
Optimization of Hydroxyl Group Retention
The 3-hydroxy group is susceptible to oxidation or unintended substitution. Protection-deprotection strategies ensure its retention:
Benzyl Protection
Direct Synthesis via Controlled Conditions
Using mild oxidizing agents (e.g., MnO₂) during condensation preserves the hydroxyl group:
Alternative Route: Pd-Catalyzed Functionalization
Palladium-catalyzed cross-coupling enables precise installation of alkoxy groups without pre-functionalized diamines:
Miyaura Borylation Followed by Suzuki Coupling
-
Borylation :
-
Substrate : Ethyl 3-hydroxy-7-bromoquinoxaline-2-carboxylate
-
Reagent : Bis(pinacolato)diboron
-
Catalyst : Pd(dppf)Cl₂
-
Yield : 88%
-
-
Coupling :
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 3.38 (s, 3H, OCH₃), 3.72 (m, 4H, OCH₂CH₂O), 4.45 (q, 2H, CH₂CH₃), 6.92–8.15 (m, 3H, aromatic).
Purity Optimization
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential Alkylation | 3 | 51% | Low-cost reagents | Multiple protection steps |
| Pd-Catalyzed Coupling | 2 | 66% | Regioselectivity | High catalyst loading |
| Ionic Liquid Condensation | 2 | 78% | Solvent recyclability | Limited scalability |
Industrial-Scale Considerations
-
Cost Efficiency : Butyl bromide and 2-methoxyethyl bromide are commercially available at scale (~$50/kg).
-
Waste Management : CuI from Ullmann reactions requires chelation (EDTA) for safe disposal.
-
Process Safety : Exothermic alkylation steps demand controlled addition (<40°C).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–O bond formation reduces metal dependency:
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-6-Butoxy-3-hydroxy-7-(2-Methoxyethoxy)chinoxalin-2-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder Amine zu bilden.
Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid und Nukleophile wie Amine oder Alkohole . Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppe zu Chinoxalin-Ketonen führen, während die nukleophile Substitution der Estergruppe verschiedene Chinoxalinderivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate has demonstrated notable antioxidant properties. Research indicates that compounds with similar structures can effectively scavenge free radicals and mitigate oxidative stress, which is linked to various diseases.
Case Study:
A study employing the DPPH assay found that derivatives exhibited an IC50 value of 45 µg/mL, indicating strong free radical scavenging activity. This suggests potential utility in formulations aimed at oxidative stress-related conditions.
| Study | Findings |
|---|---|
| Study 1 | Investigated antioxidant capacity using DPPH assay; IC50 value of 45 µg/mL indicates strong free radical scavenging activity. |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar quinoxaline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
Case Study:
Research on MCF-7 breast cancer cells revealed that treatment with this compound resulted in an IC50 of 30 µM after 48 hours, indicating its potential for development as an anticancer agent.
| Study | Findings |
|---|---|
| Study 2 | Evaluated cytotoxic effects on MCF-7 cells; IC50 of 30 µM after 48 hours suggests anticancer potential. |
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Preliminary studies indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro testing against E. coli and S. aureus demonstrated inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL, supporting its potential use in antimicrobial applications.
| Study | Findings |
|---|---|
| Study 3 | Assessed antimicrobial efficacy against E. coli and S. aureus; inhibition zones of 15 mm and 12 mm at 100 µg/mL respectively. |
Wirkmechanismus
The mechanism of action of Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes, receptors, and other biomolecules to exert its effects . These interactions may involve hydrogen bonding, hydrophobic interactions, and covalent modifications, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Quinoxaline Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate with related compounds:
Key Observations:
- Substituent Effects : The primary compound’s hydroxyl and alkoxy groups enhance hydrophilicity, contrasting with halogenated derivatives (e.g., bromo or chloro ), which prioritize lipophilicity and electron-withdrawing effects.
- Molecular Weight : The compound’s higher molecular weight (364.39) compared to analogs like (304.65) is attributed to its extended alkoxy chains.
- Functional Group Reactivity : The hydroxyl group at position 3 may participate in hydrogen bonding or oxidation reactions, unlike the chloro or trifluoromethyl groups in , which are chemically inert under physiological conditions.
Physicochemical Properties
- Acidity/Basicity : The hydroxyl group (pKa ~10) in the primary compound contrasts with the strongly acidic carboxylic acid group (pKa ~2–3) in and the electron-deficient trifluoromethyl group in (predicted pKa -6.57).
- Thermal Properties : Derivatives like have a predicted boiling point of 340.1°C, whereas the primary compound’s boiling point is likely higher due to its larger molecular weight and hydrogen-bonding capacity.
Biologische Aktivität
Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate (CAS Number: 882864-89-3) is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in medicine and agriculture.
- Molecular Formula : C₁₈H₂₄N₂O₆
- Molar Mass : 364.39 g/mol
- Density : 1.24 g/cm³ (predicted)
- pKa : 7.63 (predicted)
| Property | Value |
|---|---|
| Molecular Weight | 364.39 g/mol |
| Density | 1.24 g/cm³ |
| pKa | 7.63 |
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of quinoxaline derivatives, including this compound. These compounds exhibit the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.
- Mechanism of Action :
- The compound demonstrates a significant reduction in reactive oxygen species (ROS) levels in various cell lines, indicating its potential as an antioxidant agent.
- It may enhance the activity of endogenous antioxidant enzymes, thereby providing a protective effect against oxidative stress.
Antimicrobial Activity
Quinoxaline derivatives are known for their antimicrobial properties. This compound has shown promising results against a range of bacterial strains.
- Case Study :
- In vitro testing revealed that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Potential
The anticancer properties of quinoxaline derivatives have been extensively researched, particularly their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Research Findings :
- This compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.
- The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
Comparative Biological Activity Table
| Activity Type | Ethyl 6-butoxy... | Other Quinoxaline Derivatives |
|---|---|---|
| Antioxidant | Moderate | High |
| Antimicrobial | Effective | Varies |
| Anticancer | Significant | High |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate?
The synthesis typically involves multi-step cyclocondensation reactions. For example, analogous quinoxaline carboxylates are synthesized by reacting 7,8-diamino-4-oxoquinoline precursors with α-acetyl-N-arylhydrazonoyl chlorides in ethanol under basic conditions (e.g., triethylamine) to form the quinoxaline core . Palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ with BINAP ligands) can optimize yields in aryl-substituted derivatives, as demonstrated in studies on ethyl 3-(2-bromophenyl)quinoxaline-2-carboxylate .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Hydrogen bonding and π-π stacking interactions in the quinoxaline core should be analyzed to confirm structural stability.
Q. What solvents are recommended for solubility testing, and how are ionic liquids utilized in this context?
Ionic liquids such as BMIM[MDEGSO4] (1-butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate) are effective for enhancing solubility due to their tunable polarities . Solubility can be quantified via gravimetric analysis or UV-Vis spectroscopy in solvents like DMSO, THF, or methanol under controlled temperature (25–60°C).
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 2-methoxyethoxy and butoxy substituents?
Systematic optimization involves varying catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), bases (Cs₂CO₃ vs. t-BuOK), and reaction times. For example, coupling the 2-methoxyethoxy group may require elevated temperatures (110°C) in toluene with Cs₂CO₃ to achieve >95% yield, as shown in analogous quinoxaline syntheses . Microwave-assisted synthesis could further reduce reaction times.
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Discrepancies between NMR (solution state) and XRD (solid state) data may arise from conformational flexibility or crystal packing effects. For example, the hydroxy group at position 3 may exhibit tautomerism in solution. Validate results by comparing with computational models (e.g., DFT-optimized structures) and variable-temperature NMR studies .
Q. What computational approaches are suitable for predicting the compound’s reactivity and binding affinity?
Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Molecular docking (e.g., AutoDock Vina) may assess interactions with biological targets like DNA gyrase, leveraging structural analogs with known antibacterial activity .
Q. What mechanistic insights exist for the compound’s potential biological activity?
Quinoxaline derivatives often inhibit topoisomerases or intercalate DNA. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate analogs exhibit antibacterial activity by targeting DNA gyrase . Evaluate mechanisms via in vitro enzyme inhibition assays (e.g., gel electrophoresis for DNA supercoiling) and cytotoxicity screening against cancer cell lines .
Q. How does the compound degrade under varying pH and temperature conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. The hydroxy group at position 3 may oxidize to a ketone under acidic conditions, while ester hydrolysis could occur in alkaline media . Use LC-MS to characterize degradation pathways.
Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?
Structure-activity relationship (SAR) studies suggest modifying the butoxy and methoxyethoxy substituents. For example, replacing the ethyl ester with a methyl group or introducing electron-withdrawing halogens (e.g., fluorine) can improve metabolic stability . Parallel synthesis libraries can expedite screening .
Q. How are metabolites of this compound identified in pharmacokinetic studies?
Metabolite profiling via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR is critical. Phase I metabolites (e.g., hydroxylation at position 6) and Phase II conjugates (e.g., glucuronidation) should be isolated from liver microsome assays . Compare fragmentation patterns with synthetic standards for unambiguous identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
